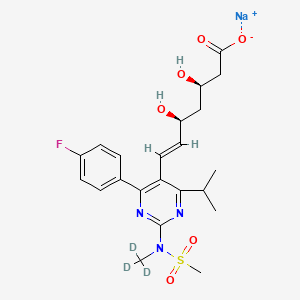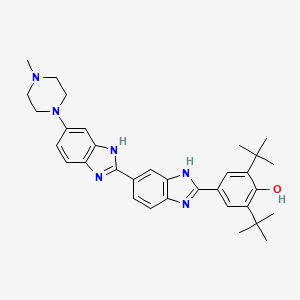
Chicago Sky Blue 6B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potent inhibitor of L-glutamate uptake into synaptic vesicles. Allosterically inhibits macrophage migration inhibitory factor (MIF) (IC50 = 0.81 μM); inhibits MIF proinflammatory activity.
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties
Chicago Sky Blue 6B doped in polyvinyl alcohol film exhibits significant nonlinear optical properties, making it useful in the development of optical limiting devices and in studies related to the behavior of materials under laser light exposure (Hassan, 2008).
Dye Degradation Studies
The degradation of Chicago Sky Blue 6B by purified laccase from Pycnoporus cinnabarinus is a subject of interest in the field of environmental sciences. This study provides insights into the biodegradation of synthetic dyes, crucial for wastewater treatment and environmental protection (Schliephake et al., 2000).
Spectroscopic Analysis
Spectroscopic studies of Chicago Sky Blue 6B in various solutions and on cellulose surfaces offer insights into the interactions of dyes with different environments. These findings are relevant in fields like material science and dye chemistry (Abbott et al., 2004).
Photoisomerization Enhancement
Enhancement of photoisomerization of Chicago Sky Blue 6B using long-range surface plasmon resonance is another area of research. This has implications in the study of light-induced molecular changes and their applications in various technologies (Nakajo et al., 2018).
Photocatalytic Degradation
Studies on the photocatalytic degradation of Chicago Sky Blue 6B using titanium dioxide thin film provide insights into the removal of harmful dyes from wastewater using photocatalysis, an important area in environmental remediation (Mohammed & McKenzie, 2005).
Advanced Oxidation Processes
The oxidation kinetics of Chicago Sky Blue 6B in drinking water using advanced oxidation processes is a critical area of study in water treatment technology. This research helps in understanding the effectiveness of these processes in removing organic pollutants (Mizrahi & Litaor, 2014).
Molecular Self-Assembly
Research on the molecular self-assembly of Chicago Sky Blue onto solid substrates explores the interactions at the molecular level, which is vital for the development of nanotechnology and material science applications (Islam et al., 2011).
Photodegradation in Nitrate Solutions
The impact of organic impurities on the photooxidation of Chicago Sky Blue 6B in nitrate solutions sheds light on the complex interactions between dyes and other chemicals, relevant in environmental chemistry and pollution control (Panteleeva et al., 2019).
Mycoses Diagnosis
In medical research, Chicago Sky Blue 6B has been used in the diagnosis of superficial and cutaneous mycoses, providing a rapid and effective method for detecting fungal infections (Afshar et al., 2018).
Propiedades
Nombre del producto |
Chicago Sky Blue 6B |
|---|---|
Fórmula molecular |
C34H24N6Na4O16S4 |
Peso molecular |
992.79 |
Sinónimos |
6,6/'-[(3,3-Dimethoxy[1,1/'-biphenyl]-4,4/'-diyl)bis(azo)]bis[4-amino-5-hydroxy-1,3-napthalenedisulphonic acid] tetrasodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)
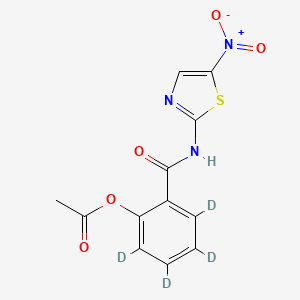


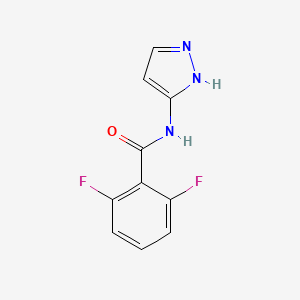
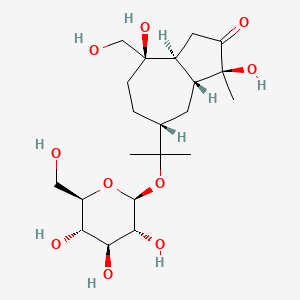

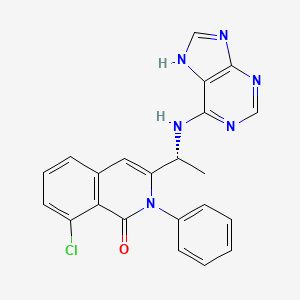
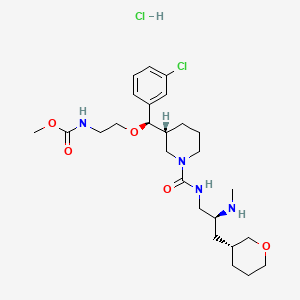

![(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B1139451.png)
